REACTION_CXSMILES
|
[CH2:1]([NH:4][C:5]1[C:10]([C:11]#[N:12])=[CH:9][N:8]=[C:7]2[CH:13]=[N:14][NH:15][C:6]=12)[CH:2]=[CH2:3]>C(O)C.Cl.[Pd]>[NH2:12][CH2:11][C:10]1[C:5]([NH:4][CH2:1][CH2:2][CH3:3])=[C:6]2[NH:15][N:14]=[CH:13][C:7]2=[N:8][CH:9]=1
|
Name
|
|
Quantity
|
487 mg
|
Type
|
reactant
|
Smiles
|
C(C=C)NC1=C2C(=NC=C1C#N)C=NN2
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
200 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
4 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered off
|
Type
|
CUSTOM
|
Details
|
the solution was evaporated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The resulting solid was dissolved in water (15 ml)
|
Type
|
WASH
|
Details
|
After washing with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
A white solid separated
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
NCC=1C(=C2C(=NC1)C=NN2)NCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 185 mg | |
YIELD: PERCENTYIELD | 37% | |
YIELD: CALCULATEDPERCENTYIELD | 37.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |